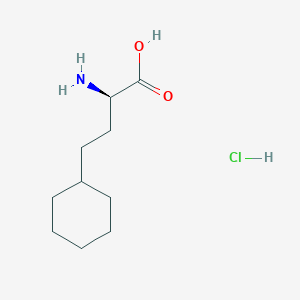

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOOOLRANHXHQX-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and butanoic acid derivatives.

Formation of Intermediate: The cyclohexylamine reacts with a butanoic acid derivative under controlled conditions to form an intermediate compound.

Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-4-cyclohexylbutanoic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Purification: Employing purification techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation Products: Oxides or nitro derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It may influence various biochemical pathways, including those related to amino acid metabolism and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

- (2S)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride: This enantiomer shares the same molecular formula (C₁₀H₂₀ClNO₂) and substituents but differs in the stereochemistry at the second carbon (S-configuration). Such stereochemical variations can significantly alter biological activity, as seen in other amino acid derivatives where enantiomers exhibit distinct binding affinities or metabolic stability .

- (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid: Features a phenyl group and hydroxyl substituent, introducing additional hydrogen-bonding capacity. This compound has demonstrated utility in asymmetric synthesis and enzyme inhibition studies due to its rigid, planar aromatic ring .

Substituent Variations

- (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride: Replaces the cyclohexyl group with a methoxy (-OCH₃) moiety, reducing steric bulk but increasing polarity. This derivative is often used in studies requiring water-soluble amino acid analogs .

- (2R)-2-[(Cyclohexylcarbamoyl)Amino]-4-(Methylsulfanyl)Butanoate: Incorporates a methylsulfanyl (-SCH₃) group and a carbamoyl linkage, enhancing thiol-mediated reactivity. Such modifications are common in prodrug designs targeting sulfur-rich biological environments .

Ring Size and Functional Group Modifications

- (1R,2R)-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride: Utilizes a cyclopentane ring instead of cyclohexyl, altering conformational flexibility and van der Waals interactions. Smaller rings like cyclopentane are preferred in constrained peptide scaffolds .

- trans-2-(4-Aminocyclohexyl)Acetic Acid Hydrochloride: Replaces the butanoic acid backbone with acetic acid, shortening the carbon chain. This simplification is advantageous in metabolic studies to reduce complexity .

Research Findings and Implications

- Lipophilicity and Bioavailability: The cyclohexyl group in (2R)-2-amino-4-cyclohexylbutanoic acid hydrochloride enhances membrane permeability compared to polar analogs like the methoxy derivative, making it suitable for central nervous system-targeting drugs .

- Stereochemical Influence : The (R)-configuration may confer higher metabolic stability than the (S)-enantiomer, as observed in protease-resistant peptide analogs .

- Functional Group Trade-offs : Compounds with hydroxyl or methoxy groups exhibit improved aqueous solubility but reduced blood-brain barrier penetration, limiting their therapeutic scope compared to lipophilic cyclohexyl derivatives .

Biological Activity

(2R)-2-amino-4-cyclohexylbutanoic acid, commonly referred to as 2-ACBA, is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly in neuropharmacology and enzyme modulation. This article explores the biological activity of 2-ACBA, including its interactions with receptors and enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-ACBA is characterized by the presence of a cyclohexyl group attached to a butanoic acid backbone. Its molecular formula is CHNO, with a molecular weight of approximately 185.26 g/mol. The unique steric and electronic properties conferred by the cyclohexyl group differentiate it from other amino acids, making it a subject of interest in medicinal chemistry and biochemistry.

Interaction with Glutamate Receptors

Research indicates that 2-ACBA may modulate glutamate receptors, particularly NMDA receptors, which are crucial for synaptic plasticity and memory formation. Studies suggest that this modulation could have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease.

Table 1: Biological Activities of 2-ACBA

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| NMDA Receptor Modulation | Enhances receptor activity | Neurodegenerative diseases |

| Neuroprotection | Reduces excitotoxicity | Stroke, ALS |

| Enzyme Interaction | Inhibits or activates specific enzymes | Drug development, metabolic regulation |

Neuroprotective Properties

The neuroprotective properties of 2-ACBA have been investigated in various models of neurodegeneration. For instance, in animal studies, administration of 2-ACBA was associated with reduced neuronal damage following ischemic events. These findings suggest that 2-ACBA may be beneficial in acute neurological conditions.

Study on Epilepsy Models

In a study examining the effects of 2-ACBA on seizure activity in rodent models of epilepsy, researchers found that the compound significantly reduced seizure frequency and duration. This effect was attributed to its ability to modulate excitatory neurotransmission through NMDA receptor pathways .

Research on Amyotrophic Lateral Sclerosis (ALS)

Another investigation focused on the application of 2-ACBA in ALS models. The compound demonstrated protective effects on motor neurons and improved survival rates in treated animals compared to controls. The underlying mechanism was linked to enhanced cellular resilience against oxidative stress .

Enzyme Modulation

2-ACBA has been shown to interact with various enzymes, influencing metabolic pathways. Its role as an enzyme modulator opens avenues for therapeutic applications in metabolic disorders. For example, preliminary studies indicate that 2-ACBA may inhibit certain proteases involved in neurodegeneration, suggesting potential use as a therapeutic agent in diseases characterized by proteolytic imbalance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.